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molecular formula C7H14ClNO2 B8785981 1-Oxa-7-azaspiro[4.4]nonan-3-ol hydrochloride

1-Oxa-7-azaspiro[4.4]nonan-3-ol hydrochloride

Cat. No. B8785981
M. Wt: 179.64 g/mol
InChI Key: FDJDSCARELJWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09303012B2

Procedure details

A mixture of tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAN 1331825-50-3, 33 mg, 136 μmol) and a 4 M solution of HCl in dioxane (339 μL, 1.36 mmol) in dioxane (0.3 mL) was stirred at ambient temperature for 3 h to give the title compound (14 mg, 58%) as light brown oil which was sufficiently pure to be used in the next step; MS (EI): m/e=144.2 [(M-Cl)H+].
Quantity
33 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
solvent
Reaction Step Two
Quantity
339 μL
Type
solvent
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][C:5]2([CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7]2)[O:4][CH2:3]1.[ClH:18]>O1CCOCC1>[ClH:18].[O:4]1[C:5]2([CH2:10][CH2:9][NH:8][CH2:7]2)[CH2:6][CH:2]([OH:1])[CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
33 mg
Type
reactant
Smiles
OC1COC2(C1)CN(CC2)C(=O)OC(C)(C)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.3 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
339 μL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.O1CC(CC12CNCC2)O
Measurements
Type Value Analysis
AMOUNT: MASS 14 mg
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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